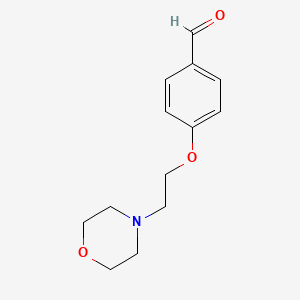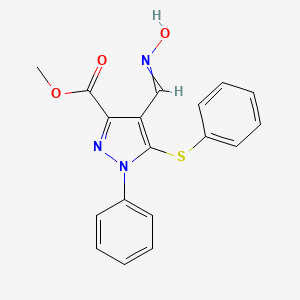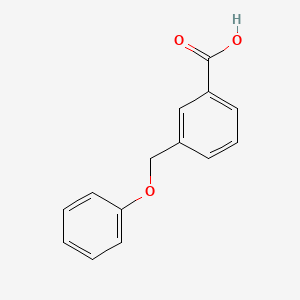
2-(2-クロロ-5-メチルフェノキシ)プロパン酸
概要
説明
2-(2-Chloro-5-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . It is a derivative of phenoxypropanoic acid and is known for its applications in various fields, including chemistry and biology.
科学的研究の応用
2-(2-Chloro-5-methylphenoxy)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of herbicides and other agrochemicals.
作用機序
Target of Action
It is often used in combination with other chemically related herbicides such as 2,4-d, dicamba, and mcpa . These herbicides mimic the plant hormone IAA (auxin) and kill most broadleaf weeds by causing uncontrolled growth .
Mode of Action
Similar herbicides work by mimicking the plant hormone iaa (auxin), leading to uncontrolled growth in broadleaf weeds . This suggests that 2-(2-Chloro-5-methylphenoxy)propanoic acid may have a similar mode of action.
Biochemical Pathways
Herbicides that mimic iaa (auxin) generally affect the auxin signaling pathway, leading to uncontrolled cell growth and eventual death in susceptible plants .
Result of Action
Similar herbicides cause uncontrolled growth in broadleaf weeds, eventually leading to their death .
生化学分析
Biochemical Properties
2-(2-Chloro-5-methylphenoxy)propanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of various substrates. The compound binds to the active site of these enzymes, altering their catalytic activity. Additionally, 2-(2-Chloro-5-methylphenoxy)propanoic acid interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2-(2-Chloro-5-methylphenoxy)propanoic acid on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This, in turn, affects cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(2-Chloro-5-methylphenoxy)propanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Chloro-5-methylphenoxy)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Chloro-5-methylphenoxy)propanoic acid remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(2-Chloro-5-methylphenoxy)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of 2-(2-Chloro-5-methylphenoxy)propanoic acid can result in toxic or adverse effects, including organ damage and metabolic disturbances .
Metabolic Pathways
2-(2-Chloro-5-methylphenoxy)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways influence the compound’s bioavailability and overall impact on cellular function .
Transport and Distribution
The transport and distribution of 2-(2-Chloro-5-methylphenoxy)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and potential side effects, as it may preferentially accumulate in certain tissues .
Subcellular Localization
The subcellular localization of 2-(2-Chloro-5-methylphenoxy)propanoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methylphenoxy)propanoic acid typically involves the reaction of 2-chloro-5-methylphenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production methods for 2-(2-Chloro-5-methylphenoxy)propanoic acid often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .
化学反応の分析
Types of Reactions
2-(2-Chloro-5-methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenoxypropanoic acids.
類似化合物との比較
Similar Compounds
2-(4-Chloro-2-methylphenoxy)propanoic acid: Another phenoxypropanoic acid derivative with similar chemical properties.
Mecoprop: A widely used herbicide with a similar structure and mode of action.
Uniqueness
2-(2-Chloro-5-methylphenoxy)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAUPTBCTGCOAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395929 | |
| Record name | 2-(2-chloro-5-methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30033-94-4 | |
| Record name | 2-(2-chloro-5-methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]acrylonitrile](/img/structure/B1364588.png)

![2-chloro-N-[(3-chlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1364594.png)

![4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid](/img/structure/B1364597.png)






![5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1364624.png)

![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide](/img/structure/B1364629.png)
